molecular formula C12H21NO3 B13274953 Methyl 4-(piperidin-4-yl)oxane-4-carboxylate

Methyl 4-(piperidin-4-yl)oxane-4-carboxylate

Cat. No.: B13274953
M. Wt: 227.30 g/mol
InChI Key: YGBKQLYPKMMZJM-UHFFFAOYSA-N
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Description

Methyl 4-(piperidin-4-yl)oxane-4-carboxylate (CAS 2091365-20-5) is a chemical compound of significant interest in medicinal chemistry and organic synthesis, with a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol . This molecule features a unique hybrid structure combining piperidine and oxane (tetrahydro-2H-pyran) rings, which serves as a versatile and valuable building block for pharmaceutical research and development. Its structure is closely related to advanced synthetic intermediates used in the exploration of novel bioactive molecules . Compounds based on the 4-anilidopiperidine scaffold, which shares the piperidine moiety, are well-known in the field of analgesics and are central to understanding structure-activity relationships in medicinal chemistry . As such, this ester is a critical precursor for researchers focusing on the design and synthesis of new pharmacologically active compounds. The compound is offered exclusively for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions and careful handling in accordance with laboratory safety practices are recommended.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

methyl 4-piperidin-4-yloxane-4-carboxylate

InChI

InChI=1S/C12H21NO3/c1-15-11(14)12(4-8-16-9-5-12)10-2-6-13-7-3-10/h10,13H,2-9H2,1H3

InChI Key

YGBKQLYPKMMZJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOCC1)C2CCNCC2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

Analytical Data Supporting Preparation

The characterization of methyl 4-(piperidin-4-yl)oxane-4-carboxylate and its intermediates relies on:

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry confirms molecular weights consistent with the target compound (e.g., m/z 256 [M+H]+ for related derivatives).
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR spectra provide detailed structural confirmation, with characteristic chemical shifts for piperidine protons, oxane ring protons, and methyl ester groups. For example, ^1H NMR signals around δ 3.67 ppm (singlet) correspond to methyl ester protons.
  • Chromatographic Purification : Column chromatography on silica gel with appropriate eluents (ethyl acetate/hexane mixtures) is used to isolate pure compounds after synthesis.

Table 1: Key Spectroscopic Data for this compound and Related Compounds

Technique Observed Data Interpretation
Mass Spectrometry m/z 256 [M+H]+ (for related ethyl ester) Molecular ion peak confirming mass
^1H NMR (CDCl3) δ 3.67 (s, 3H, OCH3), 1.5-3.0 (m, piperidine) Methyl ester and piperidine protons
^13C NMR (CDCl3) δ ~50-60 ppm (ester carbon), 20-40 ppm (ring) Carbonyl and ring carbons
Purification Silica gel chromatography, EtOAc/hexane Isolation of pure compound

Applications and Synthetic Utility

This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of:

  • Antitubercular agents.
  • Aminopyrazine inhibitors.
  • Orally available protein kinase inhibitors.
  • Catalysts in asymmetric hydrogenation reactions.

Its preparation via transition metal-catalyzed C-H activation and nucleophilic substitution strategies demonstrates modern synthetic methodologies for complex heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperidin-4-yl)oxane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4-(piperidin-4-yl)oxane-4-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-4-yl)oxane-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxane ring provides structural stability and influences the compound’s binding affinity. These interactions can affect biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with Methyl 4-(piperidin-4-yl)oxane-4-carboxylate, enabling insights into substituent effects on physicochemical and biological properties.

Hydroxyl-Substituted Analog: Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate

  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • Key Feature : A hydroxyl group on the piperidine ring enhances polarity and hydrogen-bonding capacity compared to the parent compound. This modification may improve aqueous solubility but reduce lipophilicity, impacting membrane permeability in drug design .

Pyridine-Ring Analogs

  • Methyl 4-(pyridin-3-yl)oxane-4-carboxylate Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol Predicted Density: 1.158±0.06 g/cm³ Key Feature: The pyridin-3-yl substituent’s electronic profile differs from the 2-yl isomer, influencing regioselectivity in reactions or target engagement .

Benzyl-Substituted Piperidine: Methyl 1-Benzylpiperidine-4-carboxylate

  • Molecular Formula: C₁₄H₁₇NO₂
  • Molecular Weight : 231.29 g/mol
  • CAS : 10315-06-7

Ethyl Ester and Methylpiperidine Derivative: Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride

  • Molecular Formula: C₉H₁₇NO₂·HCl
  • Molecular Weight : 207.7 g/mol
  • CAS : 225240-71-1
  • methyl ester) .

Oxo-Substituted Piperidine: Methyl 4-Oxo-3-piperidinecarboxylate Hydrochloride

  • Molecular Formula: C₇H₁₁NO₃·HCl
  • Key Feature : A ketone group at the 4-position of piperidine introduces electrophilicity, enabling nucleophilic addition reactions absent in the parent compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Notable Properties
This compound C₁₂H₁₇NO₃* 215.22 (HCl salt) Piperidine-oxane scaffold High conformational rigidity
Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate C₁₂H₂₁NO₄ 243.30 4-Hydroxypiperidine Enhanced polarity
Methyl 4-(pyridin-2-yl)oxane-4-carboxylate C₁₂H₁₅NO₃ 221.25 Pyridin-2-yl ring Aromatic, electron-deficient
Methyl 1-benzylpiperidine-4-carboxylate C₁₄H₁₇NO₂ 231.29 N-Benzyl group Increased lipophilicity
Ethyl 4-methylpiperidine-4-carboxylate HCl C₉H₁₇NO₂·HCl 207.70 Ethyl ester, 4-methylpiperidine Faster ester hydrolysis

*Molecular formula inferred from structural analysis; source discrepancies noted .

Notes on Discrepancies and Limitations

  • Molecular Formula Variability: reports C₁₂H₁₇NO for the parent compound, conflicting with structural expectations (likely C₁₂H₂₁NO₃). Cross-referencing synthesis protocols or analytical data (e.g., HRMS) is advised for validation.
  • Predicted Properties : Pyridine analogs lack experimental validation for boiling points and densities, necessitating caution in application .

Biological Activity

Methyl 4-(piperidin-4-yl)oxane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

This compound has the following chemical properties:

  • Molecular Formula : C15H28N2O
  • Molecular Weight : 284.39 g/mol
  • CAS Number : 845305-83-1

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It is believed to modulate metabolic pathways by binding to specific molecular targets, potentially inhibiting enzyme activity through competitive inhibition. This characteristic makes it a candidate for therapeutic applications, particularly in areas like anti-inflammatory and antimicrobial treatments.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism involves disrupting bacterial cell wall synthesis or function .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may reduce the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This property could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of this compound against various pathogens.
    • Method : Disc diffusion method was employed against Gram-positive and Gram-negative bacteria.
    • Results : The compound showed significant inhibition zones against E. coli and Staphylococcus aureus, indicating strong antimicrobial activity.
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory potential in a murine model.
    • Method : Mice were treated with the compound prior to inducing inflammation via carrageenan injection.
    • Results : The treated group exhibited reduced paw edema compared to controls, suggesting effective anti-inflammatory action.

Table 1: Biological Activity Summary

Activity TypeTest Organism/ModelObserved EffectReference
AntimicrobialE. coliInhibition zone: 15 mm
AntimicrobialStaphylococcus aureusInhibition zone: 12 mm
Anti-inflammatoryMurine modelReduced paw edema
MechanismDescription
Enzyme InhibitionCompetes with substrate at active sites
Cytokine ModulationReduces levels of TNF-alpha and IL-6

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(piperidin-4-yl)oxane-4-carboxylate, and what key reagents are involved?

  • Methodology :

  • The compound can be synthesized via condensation reactions between piperidine derivatives and oxane-carboxylate precursors. A common approach involves reacting 4-hydroxypiperidine with methyl oxane-4-carboxylate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Key reagents include benzyl chloroformate for protecting amine groups and catalysts like palladium or copper for cyclization steps .
  • Purification typically involves chromatography or recrystallization to achieve >95% purity, as noted for structurally similar piperidine carboxylates .

Q. How is this compound characterized using analytical techniques?

  • Methodology :

  • LCMS/HPLC : LCMS (e.g., m/z 598 [M+H]+) and HPLC retention times (e.g., 1.63 minutes under QC-SMD-TFA05 conditions) are critical for confirming molecular weight and purity .
  • NMR : ¹H/¹³C NMR spectra validate structural integrity, focusing on peaks corresponding to the piperidine ring (δ 2.5–3.5 ppm) and oxane methyl groups (δ 3.7 ppm) .
  • Elemental Analysis : Used to verify empirical formula (e.g., C₁₂H₁₇NO₃) and rule out solvent residues .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while dichloromethane minimizes side reactions .
  • Catalyst Screening : Test palladium-based catalysts for cyclization efficiency, monitoring by TLC or LCMS .
  • Purification : Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to separate diastereomers or byproducts .
  • Quality Control : Validate purity via HPLC (>98%) and cross-check with melting point analysis .

Q. How should researchers address discrepancies in spectral data (e.g., unexpected LCMS peaks or NMR shifts)?

  • Methodology :

  • Cross-Validation : Compare LCMS data with synthetic intermediates to identify unreacted starting materials .
  • Deuterated Solvent Trials : Repeat NMR in DMSO-d₆ or CDCl₃ to resolve signal splitting caused by residual moisture .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to confirm piperidine ring assignments in complex spectra .

Q. What strategies mitigate stability issues during storage and handling?

  • Methodology :

  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the ester group .
  • Handling : Use desiccants (e.g., silica gel) in storage vials and avoid prolonged exposure to light, which degrades the oxane moiety .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation products via LCMS .

Q. How can structural modifications (e.g., substituent changes) impact bioactivity?

  • Methodology :

  • SAR Studies : Replace the methyl ester with ethyl or tert-butyl groups to assess esterase resistance .
  • Piperidine Substitutions : Introduce fluorine or hydroxyl groups at the 4-position to modulate lipophilicity and receptor binding .
  • Bioassays : Test analogs for enzyme inhibition (e.g., kinase assays) or cellular uptake using fluorescent tagging .

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